4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid
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Overview
Description
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets through different mechanisms, such as enzyme inhibition .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the pyrrolidine ring.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the Boc-protected pyrrolidine with a butanoic acid derivative, such as succinic anhydride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- 4- {1- [ (tert-butoxy)carbonyl]pyrrolidin-3-yl}benzoic acid
- 2- (1- [ (tert-butoxy)carbonyl]pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid
Uniqueness
4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a butanoic acid moiety, which confer distinct reactivity and biological activity. The presence of the Boc protecting group also enhances its stability and versatility in synthetic applications .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLKFGRFGSKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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